Cas no 1217704-11-4 (Physostigmine-d3)

Physostigmine-d3 is a deuterated analog of physostigmine, a reversible cholinesterase inhibitor. The incorporation of three deuterium atoms enhances the compound's metabolic stability, making it a valuable internal standard for quantitative mass spectrometry analysis. Its isotopic labeling ensures minimal interference with endogenous physostigmine, improving accuracy in pharmacokinetic and pharmacodynamic studies. Physostigmine-d3 is particularly useful in research involving acetylcholine metabolism, neurotoxicity, and Alzheimer's disease models. The compound's high chemical purity and isotopic enrichment (>98%) guarantee reliable reproducibility in analytical applications. Its stability under standard storage conditions further supports long-term experimental consistency. This labeled derivative is essential for precise biomarker quantification in complex biological matrices.
Physostigmine-d3 structure
Physostigmine-d3 structure
商品名:Physostigmine-d3
CAS番号:1217704-11-4
MF:C15H21N3O2
メガワット:278.37
CID:1066229

Physostigmine-d3 化学的及び物理的性質

名前と識別子

    • Physostigmine-d3?(N-methyl-d3-carbamoyl)
    • Physostigmine-d3

Physostigmine-d3 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
ChemScence
CS-0203419-1mg
Physostigmine-d3
1217704-11-4
1mg
$0.0 2022-04-28
TRC
P398502-1mg
Physostigmine-d3
1217704-11-4
1mg
$ 170.00 2023-09-06
TRC
P398502-10mg
Physostigmine-d3
1217704-11-4
10mg
$ 1303.00 2023-09-06
ChemScence
CS-0203419-10mg
Physostigmine-d3
1217704-11-4
10mg
$0.0 2022-04-28
A2B Chem LLC
AX32987-10mg
Physostigmine-d3
1217704-11-4
10mg
$1556.00 2024-04-20
A2B Chem LLC
AX32987-5mg
Physostigmine-d3
1217704-11-4
5mg
$980.00 2024-04-20

Physostigmine-d3 関連文献

Physostigmine-d3に関する追加情報

Comprehensive Guide to Physostigmine-d3 (CAS No. 1217704-11-4): Applications, Research, and Analytical Insights

Physostigmine-d3, a deuterated analog of the well-known alkaloid physostigmine, has garnered significant attention in pharmaceutical and biochemical research due to its unique isotopic labeling. With the CAS registry number 1217704-11-4, this compound serves as an essential internal standard in mass spectrometry and pharmacokinetic studies. Researchers leverage its stable deuterium atoms to enhance analytical precision, particularly in tracing metabolic pathways or quantifying drug concentrations in complex biological matrices.

The growing demand for deuterated compounds like Physostigmine-d3 aligns with advancements in precision medicine and neuropharmacology. As scientists explore treatments for neurodegenerative disorders such as Alzheimer’s disease, the need for reliable isotopic standards to validate assay methodologies has surged. This compound’s role extends to acetylcholinesterase inhibition studies, where it helps elucidate mechanisms of action while minimizing background interference in LC-MS/MS analyses.

In the context of drug development, Physostigmine-d3 addresses critical challenges in bioanalytical method validation. Its structural similarity to non-deuterated physostigmine ensures consistent chromatographic behavior while providing distinct mass spectral signatures for unambiguous identification. Laboratories prioritizing Good Laboratory Practice (GLP) compliance frequently incorporate this isotopologue to meet stringent regulatory requirements for data reproducibility.

Beyond traditional applications, emerging trends in isotope-based diagnostics and metabolomics have expanded the utility of CAS 1217704-11-4. Recent publications highlight its use in mapping blood-brain barrier penetration kinetics or evaluating enzyme kinetics in real-time assays. These innovations respond to frequent search queries such as "deuterated internal standards for neurochemical analysis" or "isotope-labeled cholinesterase inhibitors," reflecting the compound’s relevance in contemporary research.

From a synthetic chemistry perspective, the production of Physostigmine-d3 involves sophisticated deuterium incorporation techniques to ensure isotopic purity >98%. This process typically employs catalytic exchange reactions or customized precursor routes—a topic often searched as "synthesis of deuterated alkaloids." Such high-purity standards are crucial for avoiding isotopic dilution effects in quantitative analyses, a concern frequently raised in academic forums and method optimization guides.

Storage and handling protocols for 1217704-11-4 emphasize stability under controlled conditions (-20°C in amber vials) to prevent deuterium loss or structural degradation. These best practices address common user questions about "long-term storage of labeled biomarkers" while aligning with industry-wide standards for handling sensitive reference materials. The compound’s stability data sheets often feature in discussions about reference material management in analytical workflows.

The commercial availability of Physostigmine-d3 through specialized isotope suppliers has simplified access for researchers investigating cholinergic neurotransmission or developing novel enzyme assays. Product listings frequently highlight its application in FDA-submitted bioequivalence studies, catering to pharmaceutical developers navigating complex validation requirements. This intersection of research utility and regulatory compliance makes it a recurring subject in analytical chemistry webinars and method development workshops.

Looking ahead, the integration of Physostigmine-d3 into high-throughput screening platforms and microdosing trials presents exciting possibilities. Its compatibility with advanced techniques like multiplexed MRM (multiple reaction monitoring) positions it as a future-proof tool in the era of big data analytics for drug discovery. These forward-looking applications resonate with trending search terms such as "next-gen isotopic tracers" and "mass spec innovations 2024."

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